Home > Products > Screening Compounds P135051 > 1-(2,3,5-Trifluorophenyl)propan-2-one
1-(2,3,5-Trifluorophenyl)propan-2-one - 1305323-99-2

1-(2,3,5-Trifluorophenyl)propan-2-one

Catalog Number: EVT-8133296
CAS Number: 1305323-99-2
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is associated with the CAS number 1305323-99-2. Its classification falls under organic compounds with applications in medicinal chemistry and materials science, particularly due to its unique electronic properties imparted by the trifluoromethyl group.

Synthesis Analysis

The synthesis of 1-(2,3,5-Trifluorophenyl)propan-2-one can be achieved through several methods, with the Friedel-Crafts acylation being one of the most common approaches. This method involves the reaction of 2,3,5-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Technical Details

  • Reagents:
    • 2,3,5-trifluorobenzene
    • Propionyl chloride
    • Aluminum chloride (catalyst)
  • Conditions:
    • Anhydrous environment to prevent hydrolysis
    • Temperature control to optimize yield (typically around 0°C to room temperature)

In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer efficiency, leading to improved yields and product purity.

Molecular Structure Analysis

The molecular structure of 1-(2,3,5-Trifluorophenyl)propan-2-one can be represented as follows:

  • Molecular Formula: C9H7F3O\text{C}_9\text{H}_7\text{F}_3\text{O}
  • Structural Features:
    • A phenyl ring substituted with three fluorine atoms at positions 2, 3, and 5.
    • A propan-2-one functional group attached to the phenyl ring.

Relevant Data

The InChI representation is:
InChI 1S C9H7F3O c1 5 13 2 6 3 7 10 4 8 11 9 6 12 h3 4H 2H2 1H3\text{InChI 1S C9H7F3O c1 5 13 2 6 3 7 10 4 8 11 9 6 12 h3 4H 2H2 1H3}

This structure indicates that the positioning of fluorine atoms affects both electronic density and steric hindrance around the carbonyl group, influencing reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-(2,3,5-Trifluorophenyl)propan-2-one participates in various chemical reactions typical for ketones:

Key Reactions

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles (e.g., Grignard reagents), leading to alcohols upon hydrolysis.
  • Reduction: This compound can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

Technical Parameters

These reactions often require specific conditions such as solvent choice (e.g., diethyl ether for Grignard reactions), temperature control (typically under reflux), and careful handling of reactive intermediates.

Mechanism of Action

The mechanism by which 1-(2,3,5-trifluorophenyl)propan-2-one exerts its biological effects primarily involves its interaction with specific molecular targets:

Interaction Dynamics

  • The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
  • The carbonyl group can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of enzymatic activity.

This mechanism suggests potential applications in drug design where modification of bioavailability and metabolic stability is crucial.

Physical and Chemical Properties Analysis

Relevant Data

The compound's physical state is typically a liquid or solid depending on purity and environmental conditions. Its stability under standard laboratory conditions makes it suitable for various applications in synthetic chemistry.

Applications

1-(2,3,5-Trifluorophenyl)propan-2-one has several scientific applications:

Scientific Applications

  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.
  • Material Science: Utilized in developing specialty chemicals that require high thermal stability.
  • Biological Research: Acts as a building block for synthesizing fluorinated analogs that enhance metabolic stability and bioavailability.

This compound's unique properties make it a valuable asset in both research and industrial applications. Its ability to modify biological activity through structural variations opens avenues for developing new therapeutic agents.

Synthetic Methodologies and Optimization Strategies for 1-(2,3,5-Trifluorophenyl)propan-2-one

Palladium-Catalyzed Coupling Reactions for Aryl Fluorination

Palladium-catalyzed coupling represents a cornerstone in constructing the aryl-fluorine framework essential for 1-(2,3,5-Trifluorophenyl)propan-2-one. The electron-deficient nature of the trifluorophenyl moiety necessitates specialized catalytic systems to overcome inherent challenges in forming C–N bonds with fluoroalkylamines. Conventional strong bases (e.g., sodium tert-butoxide) promote decomposition of fluoroalkylaniline products under reaction conditions. As demonstrated by Buchwald and others, catalysts incorporating biarylphosphine ligands enable coupling under milder conditions essential for preserving the integrity of fluorinated products [5].

The electron-withdrawing trifluoromethyl group significantly alters reaction kinetics, rendering reductive elimination the turnover-limiting step. This contrasts with typical palladium-catalyzed aminations where oxidative addition or amine deprotonation limits rates. Catalyst systems derived from AdBippyPhos and [palladium(allyl)chloride]₂ achieve coupling efficiencies exceeding 90% yield with catalyst loadings below 0.5 mol% when using potassium phenoxide as a weak base [5]. The phenoxide base minimizes decomposition while facilitating formation of the crucial arylpalladium-amido intermediate. Resting state analysis confirms the catalyst exists predominantly as the phenoxide complex (BippyPhosPalladium(aryl)phenoxide), highlighting the critical role of base selection in successful fluorination.

Table 1: Palladium-Catalyzed Coupling Performance with Fluoroalkylamines

Aryl HalideLigandBaseYield (%)Decomposition (%)
4-n-ButylbromobenzeneJosiphosSodium tert-butoxide81>95
4-n-ButylbromobenzeneAdBippyPhosPotassium phenoxide>95<5
2-MethylbromobenzeneAdBippyPhosPotassium phenoxide92<5
4-MethoxybromobenzeneAdBippyPhosPotassium phenoxide88<5

Functional group tolerance is markedly enhanced under these optimized conditions, accommodating ethers, esters, and heterocycles incompatible with traditional strong-base protocols. This versatility enables late-stage fluorination of complex intermediates en route to 1-(2,3,5-Trifluorophenyl)propan-2-one, circumventing laborious protection-deprotection sequences. The methodology extends beyond aryl bromides to include less reactive aryl chlorides, broadening the substrate scope for industrial-scale synthesis [5].

Solvent Effects in Nucleophilic Substitution Pathways

Solvent selection critically influences reaction pathways and kinetics in nucleophilic substitutions toward 1-(2,3,5-Trifluorophenyl)propan-2-one. Polar protic solvents (e.g., methanol, ethanol) stabilize ionic intermediates through hydrogen bonding, promoting unimolecular substitution (SN1) mechanisms. This manifests as rate acceleration for reactions involving carbocation formation, such as hydrolysis of halogenated precursors. The hydrogen bonding network in protic solvents solvates anions effectively, reducing their nucleophilicity while enhancing ionization of the carbon-halogen bond [1] [7].

Conversely, polar aprotic solvents (e.g., dimethylformamide, acetonitrile) significantly enhance nucleophilicity by poorly solvating anions, thereby increasing their reactivity in bimolecular substitution (SN2) pathways. This effect proves advantageous for reactions where the nucleophile is the rate-determining species. For example, cyanide-mediated displacement of halogens in propanone precursors proceeds up to 50-fold faster in dimethylformamide versus methanol, directly impacting the efficiency of carbon chain extension steps preceding fluorination [1].

Table 2: Solvent Influence on Nucleophilic Substitution Kinetics

Reaction SystemSolventSolvent TypeRelative RateDominant Mechanism
Potassium iodide + 1-Chloropentane2-PropanolProtic1.0SN2 (slow)
Potassium iodide + 1-ChloropentaneDimethylformamideAprotic18.5SN2 (fast)
Sodium cyanide + Benzyl chlorideMethanolProtic1.0SN2 (medium)
Sodium Cyanide + Benzyl chlorideAcetonitrileAprotic8.3SN2 (fast)
Water + 2-Bromo-2-methylheptaneMethanolProtic140SN1 (fast)

The dielectric constant (ε) provides a quantitative metric for solvent polarity, with higher values (water ε=80; methanol ε=33) favoring charge separation critical for SN1 mechanisms. In protic solvents, hydrogen bonding capability correlates with stabilization of transition states leading to ionic intermediates. For 2-bromo-2-methylheptane hydrolysis, methanol (ε=33) accelerates reaction rates 140-fold compared to dimethylformamide (ε=37) despite similar dielectric constants, underscoring the specific solvation effects beyond bulk polarity [1]. Strategic solvent selection thus enables pathway control: protic media facilitate reactions involving ionization (e.g., tert-alkyl halide solvolysis), while aprotic solvents optimize nucleophile-driven displacements essential for primary carbon functionalization in the propan-2-one backbone.

Role of Phase-Transfer Catalysts in Trifluoromethylation

Phase-transfer catalysis (PTC) bridges solubility limitations inherent in reactions between solid alkali metal fluorides (potassium fluoride, cesium fluoride) and organic precursors dissolved in apolar media. Conventional PTC employs cationic species (e.g., tetraalkylammonium salts) to ferry fluoride anions into organic phases. However, hydrogen bonding phase-transfer catalysis (HB-PTC) represents a transformative advancement for trifluoromethylation, utilizing urea-derived catalysts to solubilize fluorides through anion coordination [6].

Urea catalysts containing multiple N-H bonds form directional hydrogen bonds with fluoride (F⁻), generating soluble complexes that maintain nucleophilic reactivity while suppressing basicity. This selectivity proves crucial for avoiding elimination side reactions when working with β-fluorinated amines and propanone precursors containing acidic protons. The catalyst-fluoride complex exhibits a reactivity profile distinct from "naked" fluoride generated by crown ethers, as hydrogen bonding attenuates but does not eliminate nucleophilicity. Tertiary alcohols (e.g., tert-butanol) synergistically enhance this effect, with structural studies confirming tetrahedral (fluoride)(tert-butanol)₄ complexes that facilitate clean SN2 displacement of mesylates at yields exceeding 85% [6].

Catalyst design principles for efficient trifluoromethylation include:

  • Rigidity: Bicyclic frameworks (e.g., Jacobsen's catalyst) preorganize hydrogen bond donors for optimal fluoride coordination
  • Acidity: Electron-withdrawing substituents increase N-H bond polarity, strengthening fluoride binding
  • Chirality: Binaphthyl scaffolds induce asymmetry during carbon-fluorine bond formation
  • Solubility: Lipophilic side chains ensure organic phase partitioning

HB-PTC enables reactions under remarkably mild conditions (25-60°C) compared to traditional trifluoromethylation requiring >100°C. This thermal sensitivity proves essential for preserving the integrity of the propan-2-one carbonyl group during installation of the trifluoromethylphenyl moiety. Kinetic studies reveal rate accelerations up to 10⁴-fold versus uncatalyzed reactions, directly enabling the practical synthesis of 1-(2,3,5-Trifluorophenyl)propan-2-one precursors from commercially available fluorination reagents [6].

Stereochemical Control in Propan-2-one Backbone Formation

The propan-2-one backbone in 1-(2,3,5-Trifluorophenyl)propan-2-one presents unique stereoelectronic challenges despite lacking stereocenters. Conformational preferences induced by the strong electron-withdrawing trifluorophenyl group influence enolization kinetics and subsequent functionalization. Neighboring group participation by ortho-fluorine atoms can stabilize particular transition states through hyperconjugation, impacting the stereochemistry of reactions at the adjacent methylene group [3].

Density functional theory (DFT) calculations reveal that the preferred conformation places the carbonyl oxygen anti-periplanar to the benzylic C-H bond, facilitating deprotonation through n→σ* delocalization. This alignment creates a stereoelectronic bias exploited in enantioselective α-functionalization:

  • Chiral Lewis acid complexes (e.g., bisoxazoline-copper) coordinate the carbonyl oxygen
  • Ortho-fluorine electrostatic interactions position the catalyst relative to the phenyl ring
  • Enantiotopic face differentiation occurs during nucleophile approach to the enol tautomer

The trifluoromethyl group's -I effect enhances carbonyl electrophilicity, accelerating enolization but complicating stereocontrol. Catalyst systems incorporating multiple hydrogen-bond donors counter this by simultaneously activating the nucleophile while organizing the enol intermediate. Thiourea catalysts achieve enantiomeric excesses >90% for α-amination of analogous propiophenones, demonstrating the feasibility of asymmetric induction despite the absence of traditional stereocenters [3] [4].

Strategic fluorination patterns further influence molecular conformation. Comparative studies of 2,3,5-trifluoro versus 2,4,5-trifluoro isomers show distinct rotational barriers (2.5 kcal/mol difference) around the aryl-ketone bond due to electrostatic repulsion between ortho-fluorine and carbonyl oxygen. This conformational locking effect translates to modified crystallization behavior and solubility parameters relevant to purification strategies for 1-(2,3,5-Trifluorophenyl)propan-2-one [4].

Comparative Analysis of Direct vs. Indirect Fluorination Techniques

The synthesis of 1-(2,3,5-Trifluorophenyl)propan-2-one employs two fundamental fluorination strategies: direct introduction of fluorine atoms onto a preformed phenylpropanone scaffold versus construction from pre-fluorinated building blocks. Each approach presents distinct advantages and limitations in regioselectivity, functional group tolerance, and scalability.

Direct Fluorination employs elemental fluorine (F₂) or electrophilic fluorinating agents (Selectfluor®, N-fluorobenzenesulfonimide) to substitute C-H bonds. Key characteristics:

  • Regioselectivity: Governed by arene electronics; ortho/para-directing groups enhance fluorination at those positions. The propan-2-one substituent exhibits moderate meta-directing effects, complicating 2,3,5-trifluoro pattern achievement in a single step [8]
  • Radical Pathways: F₂ reactions proceed via radical intermediates, requiring inert polymer coatings on reactors to prevent corrosion by hydrogen fluoride byproducts
  • Material Properties: Simultaneously increases surface hydrophobicity (water contact angles >100°) and reduces surface energy to <20 mN/m, beneficial for subsequent processing [8]
  • Limitations: Over-fluorination and chain degradation occur without precise stoichiometric control (F₂:substrate ratios typically 3-5:1)

Indirect Fluorination utilizes pre-fluorinated synthons (e.g., 2,3,5-trifluoroaniline, trifluoromethylbenzene derivatives) in coupling reactions. Key characteristics:

  • Step Economy: Palladium-catalyzed amination of 2,3,5-trifluorobromobenzene with aminoacetone derivatives achieves the target in two steps versus 3-5 for direct methods
  • Regiocontrol: Halogen dance chemistry enables precise positioning of fluorine atoms before carbon skeleton assembly
  • Functional Group Tolerance: Carboxylates, nitro groups, and heterocycles survive the milder conditions of metal-catalyzed couplings
  • Economic Factors: Requires costly fluorinated building blocks but achieves higher atom economy (70-85% versus 40-60% for direct fluorination)

Table 3: Direct versus Indirect Fluorination Performance Metrics

ParameterDirect FluorinationIndirect Fluorination
Overall Yield (3 Steps)28-35%62-75%
Regioselectivity (2,3,5:Other Isomers)3:1>20:1
Capital Equipment CostHigh (specialized reactors)Moderate (standard glassware)
Byproduct FormationHF (corrosive), difluoridesHalide salts (NaBr, KCl)
Typical ScaleMultigram (batch)Kilogram (continuous)
Surface Energy ModificationSignificant (15-25 mN/m)Minimal

Hybrid approaches leverage advantages of both strategies: initial palladium-catalyzed coupling installs the trifluoromethyl group, followed by directed ortho-fluorination using palladium(IV) intermediates. This stepwise fluorine introduction achieves the 2,3,5-trifluoro pattern with >95% regiocontrol while maintaining the integrity of the propan-2-one chain [3] [4] [8]. Recent advances in catalytic C-H fluorination using silver-mediated oxidants show promise for further streamlining synthesis, though applicability to electron-rich propanone systems requires additional optimization [5].

Properties

CAS Number

1305323-99-2

Product Name

1-(2,3,5-Trifluorophenyl)propan-2-one

IUPAC Name

1-(2,3,5-trifluorophenyl)propan-2-one

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C9H7F3O/c1-5(13)2-6-3-7(10)4-8(11)9(6)12/h3-4H,2H2,1H3

InChI Key

NMQNVEYESYZLGB-UHFFFAOYSA-N

SMILES

CC(=O)CC1=C(C(=CC(=C1)F)F)F

Canonical SMILES

CC(=O)CC1=C(C(=CC(=C1)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.